![molecular formula C10H15NO4 B14504166 4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol CAS No. 64309-36-0](/img/structure/B14504166.png)
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol is a compound that belongs to the class of catecholamines. Catecholamines are organic compounds that play a crucial role in the body’s response to stress and are involved in various physiological processes. This compound is structurally characterized by the presence of a benzene ring substituted with two hydroxyl groups and a side chain containing a hydroxy and methylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol typically involves the reaction of catechol with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activity.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in neurotransmission and its effects on various biological pathways.
Medicine: Research focuses on its potential therapeutic applications, including its use in treating certain medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it can bind to adrenergic receptors, leading to the activation of various signaling pathways that regulate physiological responses such as heart rate, blood pressure, and metabolism.
類似化合物との比較
Similar Compounds
Catechol: A simpler compound with two hydroxyl groups on a benzene ring.
Dopamine: A well-known neurotransmitter with a similar structure but different side chains.
Epinephrine: Another catecholamine with additional functional groups that enhance its biological activity.
Uniqueness
4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications.
特性
CAS番号 |
64309-36-0 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC名 |
4-[2-hydroxy-3-(methylamino)propoxy]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO4/c1-11-5-7(12)6-15-8-2-3-9(13)10(14)4-8/h2-4,7,11-14H,5-6H2,1H3 |
InChIキー |
BAWBWYYGSLYNTG-UHFFFAOYSA-N |
正規SMILES |
CNCC(COC1=CC(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14504090.png)
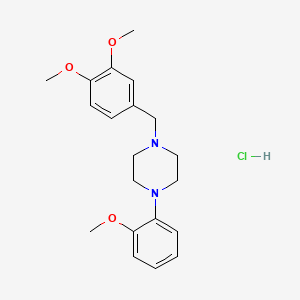
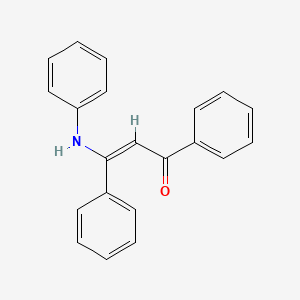
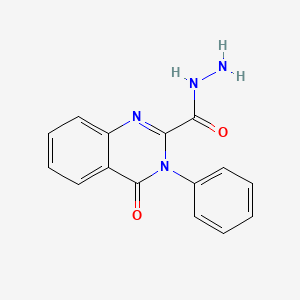
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
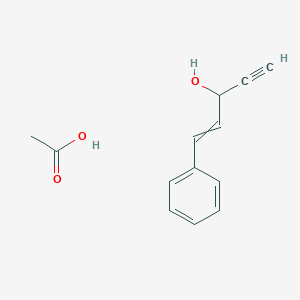
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
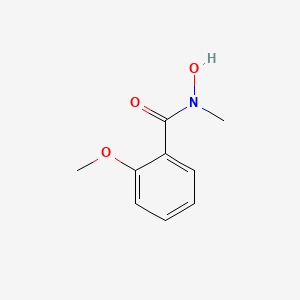
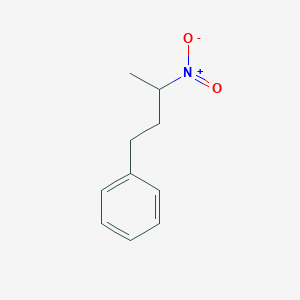
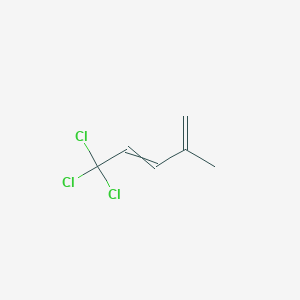
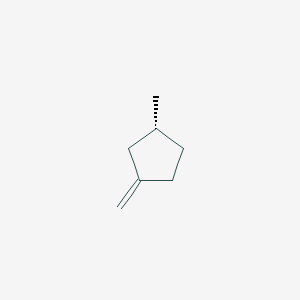
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
